Bromphenolrot

Übersicht

Beschreibung

Bromophenol red (BP-R) is a pH indicator dye used in a variety of laboratory experiments to detect the presence of acids and bases. BP-R is an azo dye that changes color in response to changes in pH, making it an ideal tool for measuring pH in a variety of biological, chemical, and industrial applications. BP-R has been used in biochemical and physiological experiments for decades, and its ability to provide a visual indication of pH makes it a valuable tool for researchers.

Wissenschaftliche Forschungsanwendungen

Biochemie: Studien zur Enzyminhibition

Bromphenolrot wurde in der Biochemie zur Untersuchung der Enzyminhibition eingesetzt. Es hat sich gezeigt, dass es Auswirkungen auf Enzyme wie Carboanhydrase und Acetylcholinesterase hat, die bei der Behandlung von Erkrankungen wie Glaukom und Alzheimer-Krankheit eine wichtige Rolle spielen .

Marine Biologie: Antidiabetische Aktivitäten

In der Meeresbiologie wurden this compound-Derivate aus Meeresalgen auf ihre potenziellen antidiabetischen Aktivitäten untersucht. Sie zeigen hyperglykämische Wirkungen, indem sie Enzyme wie die Protein-Tyrosin-Phosphatase 1B hemmen .

Klinische Forschung: Antioxidative Eigenschaften

Die klinische Forschung hat die Radikalfänger- und antioxidativen Eigenschaften von this compound-Analoga untersucht. Diese Eigenschaften sind entscheidend, um ihre Rolle bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten zu verstehen .

Umweltwissenschaften: Schadstoffindikator

Die Rolle von this compound in den Umweltwissenschaften umfasst seine Verwendung als Indikator für das Schadstoffniveau. Es kann verwendet werden, um das Vorhandensein bestimmter Schadstoffe in Gewässern nachzuweisen .

Industrielle Anwendungen: pH-Indikator

In der Industrie dient this compound als pH-Indikator. Es wird zur Überwachung des pH-Werts in verschiedenen Lösungen verwendet, was für die Qualitätskontrolle in Produktionsprozessen unerlässlich ist .

Pharmazeutische Entwicklung: Arzneimittelformulierung

In der pharmazeutischen Entwicklung wird this compound in der Arzneimittelformulierung als pH-Indikator verwendet, um die Stabilität und Wirksamkeit von pharmazeutischen Produkten zu gewährleisten .

Analytische Chemie: Titrationsindikator

Die analytische Chemie profitiert von der Verwendung von this compound als Titrationsindikator. Es hilft bei der Bestimmung des Endpunkts von Säure-Base-Titrationen, was für die quantitative Analyse unerlässlich ist .

Forschung und Entwicklung: Enzymassays

Schließlich wird this compound in Forschung und Entwicklung zur visuellen Detektion von pH-Änderungen in Enzymassays verwendet, um die Untersuchung von enzymatischen Reaktionen und Kinetiken zu unterstützen .

Wirkmechanismus

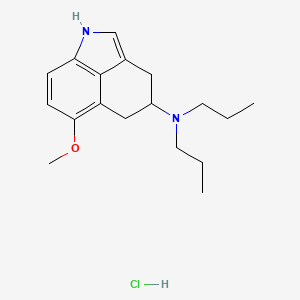

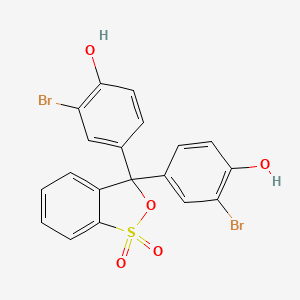

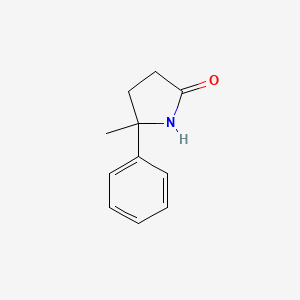

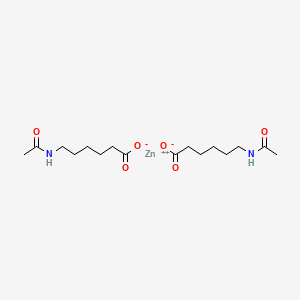

- Bromophenol red is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. It can be viewed as a hydroxyl derivative of bromobenzene or a brominated derivative of phenol .

Target of Action

Biochemical Pathways

Safety and Hazards

Bromophenol Red should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe vapours/dust. Do not ingest. Do not smoke. Keep away from heat and sources of ignition . It is harmful if swallowed, in contact with skin or if inhaled, and causes serious eye irritation .

Zukünftige Richtungen

There is increasing interest for chemiluminescence (CL) detection with the characteristics of simplicity, low cost, and high sensitivity, especially the wide application of enhancers in CL detection to increase signals, prolonged luminescence time, and enhanced intensity . Future research needs to develop novel enhancers with less interference and better performance .

Biochemische Analyse

Biochemical Properties

Bromophenol red plays a significant role in biochemical reactions as a pH indicator. It changes color from yellow to red over a pH range of 5.2 to 6.8 . This property makes it useful in various assays and experiments where monitoring pH changes is crucial. Bromophenol red interacts with enzymes, proteins, and other biomolecules by indicating the pH changes that occur during biochemical reactions. For example, it can be used to monitor the activity of enzymes that produce or consume hydrogen ions, thereby affecting the pH of the solution.

Molecular Mechanism

At the molecular level, bromophenol red exerts its effects by undergoing a color change in response to pH variations. This color change is due to the protonation and deprotonation of the phenolic groups in the molecule. In acidic conditions, the phenolic groups are protonated, resulting in a yellow color. In basic conditions, the phenolic groups are deprotonated, leading to a red color . This reversible reaction allows bromophenol red to act as an effective pH indicator in various biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromophenol red can change over time due to its stability and degradation. Bromophenol red is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can affect its ability to accurately indicate pH changes. Long-term studies have shown that bromophenol red can maintain its pH-indicating properties for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of bromophenol red can vary with different dosages in animal models. At low doses, bromophenol red is generally non-toxic and can be used safely in various experiments. At high doses, it can cause adverse effects such as toxicity and alterations in cellular function. Studies have shown that high doses of bromophenol red can lead to changes in enzyme activity and metabolic pathways, which can impact overall cellular health .

Metabolic Pathways

Bromophenol red is involved in various metabolic pathways, particularly those related to pH regulation. It interacts with enzymes and cofactors that are involved in maintaining the pH balance within cells. For example, bromophenol red can be used to monitor the activity of enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH by catalyzing the conversion of carbon dioxide and water to bicarbonate and hydrogen ions .

Transport and Distribution

Within cells and tissues, bromophenol red is transported and distributed based on its chemical properties. It can diffuse across cell membranes and accumulate in specific cellular compartments where pH changes occur. Bromophenol red interacts with transporters and binding proteins that facilitate its movement within the cell. This distribution pattern allows it to effectively monitor pH changes in various cellular environments .

Subcellular Localization

Bromophenol red is localized in specific subcellular compartments where it can effectively monitor pH changes. It is often found in the cytoplasm and organelles such as lysosomes and endosomes, where pH variations are common. The subcellular localization of bromophenol red is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its function as a pH indicator in various biochemical assays .

Eigenschaften

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLSQDXZMROJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182284 | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Acros Organics MSDS] | |

| Record name | Bromophenol Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2800-80-8 | |

| Record name | Bromophenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2800-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophenol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one,4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-](/img/structure/B1214137.png)

![3-amino-5-[1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1214138.png)